molecular formula C7H4BrF3N2O B12973581 3-Bromo-2,5,6-trifluorobenzohydrazide

3-Bromo-2,5,6-trifluorobenzohydrazide

Cat. No.: B12973581
M. Wt: 269.02 g/mol
InChI Key: GCWAKSGLQNJXIC-UHFFFAOYSA-N
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Description

3-Bromo-2,5,6-trifluorobenzohydrazide is a chemical compound with the molecular formula C7H4BrF3N2O It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms, and the carboxylic acid group is converted to a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,5,6-trifluorobenzohydrazide typically involves the reaction of 3-Bromo-2,5,6-trifluorobenzoic acid with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazide derivative. The product is then purified by recrystallization or other suitable purification techniques .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,5,6-trifluorobenzohydrazide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The hydrazide group can undergo oxidation to form corresponding azides or reduction to form amines.

    Condensation Reactions: The hydrazide group can react with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents such as N-bromosuccinimide (NBS) and fluorinating agents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Condensation Reactions: Aldehydes or ketones are used as reactants, often in the presence of an acid catalyst.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or fluorine atoms.

    Oxidation and Reduction Reactions: Products include azides, amines, and other nitrogen-containing compounds.

    Condensation Reactions: Products include hydrazones and related derivatives.

Scientific Research Applications

3-Bromo-2,5,6-trifluorobenzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in the development of new materials and catalysts.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions. Its hydrazide group can form stable complexes with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may be used in the development of new drugs with specific biological activities.

    Industry: The compound is used in the production of specialty chemicals and advanced materials. .

Mechanism of Action

The mechanism of action of 3-Bromo-2,5,6-trifluorobenzohydrazide involves its interaction with molecular targets such as enzymes and proteins. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The bromine and fluorine atoms on the benzene ring can also participate in non-covalent interactions such as hydrogen bonding and van der Waals forces, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-fluorobenzohydrazide: Similar in structure but with fewer fluorine atoms.

    3-Bromo-4-hydroxybenzaldehyde: Contains a hydroxyl group instead of a hydrazide group.

    2,4,5-Trifluorobenzohydrazide: Lacks the bromine atom but has a similar substitution pattern with fluorine atoms.

Uniqueness

3-Bromo-2,5,6-trifluorobenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and multiple fluorine atoms on the benzene ring enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H4BrF3N2O

Molecular Weight

269.02 g/mol

IUPAC Name

3-bromo-2,5,6-trifluorobenzohydrazide

InChI

InChI=1S/C7H4BrF3N2O/c8-2-1-3(9)6(11)4(5(2)10)7(14)13-12/h1H,12H2,(H,13,14)

InChI Key

GCWAKSGLQNJXIC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C(=O)NN)F)F

Origin of Product

United States

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